1-[(2-Chlorophenyl)methyl]-2-oxo-6-phenylpyridine-3-carbonitrile
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Overview
Description
1-[(2-Chlorophenyl)methyl]-2-oxo-6-phenylpyridine-3-carbonitrile is a complex organic compound with a unique structure that includes a chlorobenzyl group, a phenyl group, and a pyridinecarbonitrile moiety
Preparation Methods
The synthesis of 1-[(2-Chlorophenyl)methyl]-2-oxo-6-phenylpyridine-3-carbonitrile typically involves multiple steps. One common method includes the reaction of 2-chlorobenzyl chloride with a suitable pyridine derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
1-[(2-Chlorophenyl)methyl]-2-oxo-6-phenylpyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group, using reagents like sodium methoxide or potassium cyanide. This can lead to the formation of various substituted derivatives.
Scientific Research Applications
1-[(2-Chlorophenyl)methyl]-2-oxo-6-phenylpyridine-3-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-[(2-Chlorophenyl)methyl]-2-oxo-6-phenylpyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the modulation of signal transduction pathways.
Comparison with Similar Compounds
1-[(2-Chlorophenyl)methyl]-2-oxo-6-phenylpyridine-3-carbonitrile can be compared with other similar compounds, such as:
2-Chlorobenzyl chloride: A precursor in the synthesis of the target compound.
Phenylpyridine derivatives: Compounds with similar structural features and potential biological activities.
Pyridinecarbonitrile derivatives: Compounds with similar functional groups and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-2-oxo-6-phenylpyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2O/c20-17-9-5-4-8-16(17)13-22-18(14-6-2-1-3-7-14)11-10-15(12-21)19(22)23/h1-11H,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMVTXWANEIZOEW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C(=O)N2CC3=CC=CC=C3Cl)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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